

physicochemical properties of Methyl 2-chlorooxazole-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-chlorooxazole-5-carboxylate

Cat. No.: B1294181

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Methyl 2-chlorooxazole-5-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-chlorooxazole-5-carboxylate is a heterocyclic organic compound with the chemical formula $C_5H_4ClNO_3$. Its structure, featuring an oxazole ring substituted with a chloro group and a methyl carboxylate group, makes it a potential building block in medicinal chemistry and materials science. This technical guide provides a summary of its known physicochemical properties.

Physicochemical Properties

The available data for **Methyl 2-chlorooxazole-5-carboxylate** is primarily based on computational predictions. Experimental validation of these properties is not extensively reported in publicly available literature.

Table 1: General and Predicted Physicochemical Properties of **Methyl 2-chlorooxazole-5-carboxylate**

Property	Value	Source
Chemical Formula	C ₅ H ₄ ClNO ₃	[1]
Molecular Weight	161.54 g/mol	[1]
CAS Number	934236-41-6	[1]
Appearance	White to off-white solid	Predicted
Boiling Point	240.1 ± 32.0 °C	Predicted
Density	1.401 ± 0.06 g/cm ³	Predicted
pKa	-2.74 ± 0.10	Predicted

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Methyl 2-chlorooxazole-5-carboxylate** are not readily available in the reviewed literature. The characterization of this specific molecule would require experimental analysis. For reference, spectral data for related oxazole derivatives often show characteristic signals corresponding to the oxazole ring protons and carbons, as well as the ester functionality.

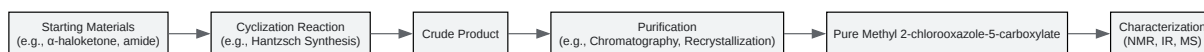
Experimental Protocols

Synthesis of Oxazole Carboxylates

A specific, detailed experimental protocol for the synthesis of **Methyl 2-chlorooxazole-5-carboxylate** is not described in the available literature. However, general synthetic routes to substituted oxazole carboxylates often involve the cyclization of α-haloketones with amides or the reaction of β-enamino ketoesters with hydroxylamine.[2] One common approach is the Hantzsch oxazole synthesis, which involves the reaction of an α-halocarbonyl compound with a primary amide.

For the synthesis of related methyl 5-(N-Boc-cycloaminy)-1,2-oxazole-4-carboxylates, a reported method involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride.[2] This suggests that a potential synthetic pathway to **Methyl 2-chlorooxazole-5-carboxylate** could involve the cyclization of a suitable precursor.

General Workflow for Synthesis of Substituted Oxazoles:



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Caption: Generalized workflow for the synthesis and characterization of oxazole derivatives.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity, potential signaling pathway interactions, or any experimental workflows related to the bioactivity of **Methyl 2-chlorooxazole-5-carboxylate**. Its structural similarity to other biologically active heterocyclic compounds suggests it could be a candidate for screening in various drug discovery programs, but no such studies have been published to date. The exploration of its biological effects represents an open area for future research.

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References

- 1. scbt.com [scbt.com]
- 2. Regioselective synthesis of methyl 5-(N-Boc-cycloaminy)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of Methyl 2-chlorooxazole-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294181#physicochemical-properties-of-methyl-2-chlorooxazole-5-carboxylate]

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